![molecular formula C15H20ClNO3S B5560519 (1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex spirocyclic compounds often involves multi-step reactions that include formation of key intermediates, cyclization, and functional group modifications. For compounds similar to the one , methodologies might involve the use of trimethylenemethane dianion synthons, leading to a variety of spirocyclic skeletons through catalyzed lithiation and subsequent reactions with carbonyl compounds and epoxides, followed by hydrolysis and iodoetherification steps (Alonso et al., 2005). This approach can yield diverse spirocyclic frameworks, pertinent to the core structure of our target molecule.
Applications De Recherche Scientifique
Synthetic Methodologies
Researchers have developed various synthetic methodologies to create azaspiro compounds, showcasing their versatility in chemical synthesis. For instance, Alonso et al. (2005) describe the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, highlighting a method that could potentially be adapted for the synthesis of complex azaspiro structures including the specified compound (Alonso, Dacunha, Meléndez, & Yus, 2005).
Biological Applications
The biological significance of azaspiro compounds has been explored in various contexts, including their potential as antibacterial, anticonvulsant, and antiviral agents. For example, Odagiri et al. (2013) synthesized novel azaspiro compounds with potent antibacterial activity against respiratory pathogens, suggesting a potential application of similar compounds in treating bacterial infections (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Anticancer and Antidiabetic Research
Recent studies have also examined azaspiro compounds for their anticancer and antidiabetic properties. Flefel et al. (2019) developed spirothiazolidines analogs, demonstrating significant anticancer activities, which may hint at the therapeutic potential of related azaspiro compounds in oncology and diabetes management (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorothiophen-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-14(20-2)9-11(18)15(14)4-6-17(7-5-15)13(19)12-10(16)3-8-21-12/h3,8,11,18H,4-7,9H2,1-2H3/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIMERBENKPVSJ-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=C(C=CS3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=C(C=CS3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.